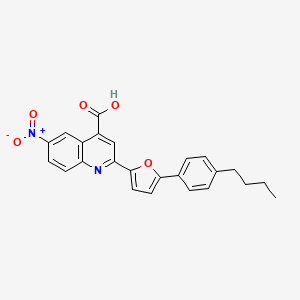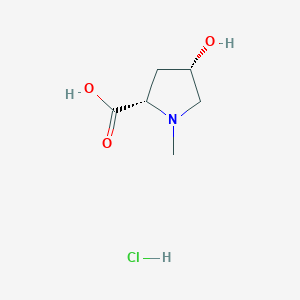
methyl 4-hydroxypyrrolidine-2-carboxylate;Methyl cis-4-Hydroxy-L-proline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxypyrrolidine-2-carboxylate, also known as Methyl cis-4-Hydroxy-L-proline Hydrochloride, is a derivative of L-proline. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxypyrrolidine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of trans-4-hydroxy-L-proline with methanol in the presence of thionyl chloride. The reaction is carried out under nitrogen protection at 0°C, followed by stirring at 60°C for 4 hours .
Industrial Production Methods
In industrial settings, the production of Methyl 4-hydroxypyrrolidine-2-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
Methyl 4-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxypyrrolidine-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in the proline cycle, influencing proline metabolism and related cellular processes . The compound’s hydroxyl and ester groups allow it to undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Methyl 4-hydroxypyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Trans-4-Hydroxy-L-proline methyl ester hydrochloride: Similar in structure but differs in stereochemistry.
N-Boc-cis-4-Hydroxy-L-proline methyl ester: Contains a Boc protecting group, making it useful in peptide synthesis.
®-(-)-3-Pyrrolidinol hydrochloride: Another hydroxylated pyrrolidine derivative with different stereochemistry.
These compounds share similar functional groups but differ in their stereochemistry and specific applications, highlighting the uniqueness of Methyl 4-hydroxypyrrolidine-2-carboxylate in various research and industrial contexts.
Propriétés
Formule moléculaire |
C6H12ClNO3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
(2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-7-3-4(8)2-5(7)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1 |
Clé InChI |
PYNWUHNSSINSOI-FHAQVOQBSA-N |
SMILES isomérique |
CN1C[C@H](C[C@H]1C(=O)O)O.Cl |
SMILES canonique |
CN1CC(CC1C(=O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




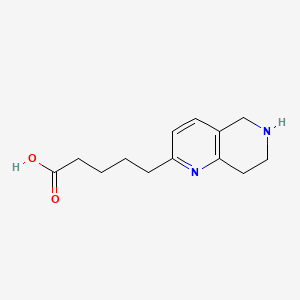
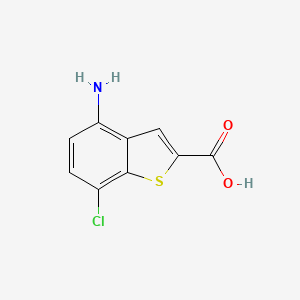
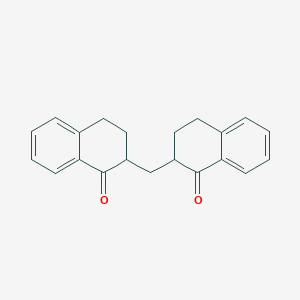
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
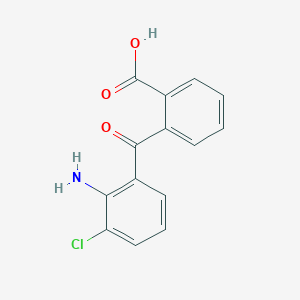
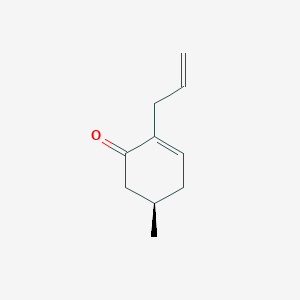
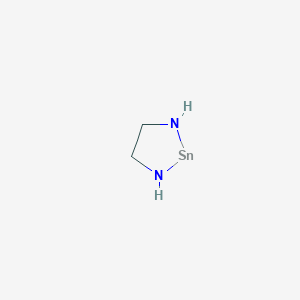
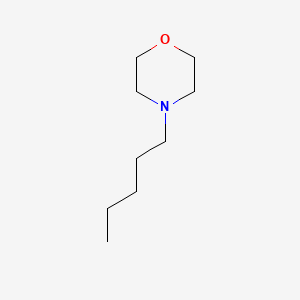
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)
